molecular formula C11H13N5O B1520716 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide CAS No. 1218508-56-5

2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide

Cat. No.: B1520716
CAS No.: 1218508-56-5
M. Wt: 231.25 g/mol
InChI Key: IZBKRWIFIYXDBB-UHFFFAOYSA-N
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Description

2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide is a useful research compound. Its molecular formula is C11H13N5O and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Related 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines . These compounds may interact with various enzymes and proteins, potentially influencing biochemical reactions within the cell .

Cellular Effects

In cellular contexts, 2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide may have significant effects. For instance, some 1,2,4-triazole derivatives have demonstrated cytotoxic effects against cancer cells, such as MCF-7 and HCT-116 . These compounds may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown potent inhibitory activities against cancer cell lines over time

Dosage Effects in Animal Models

Related compounds have shown promising cytotoxic activity against certain cancer cell lines

Metabolic Pathways

Related 1,2,4-triazole derivatives may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Related compounds may interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

2-amino-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBKRWIFIYXDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.